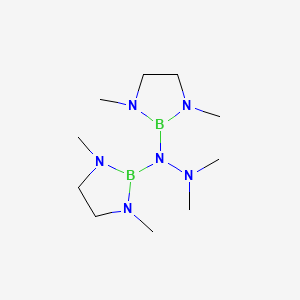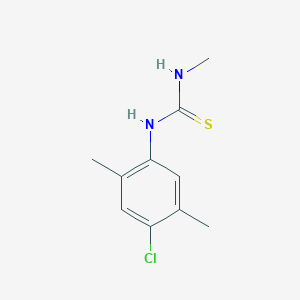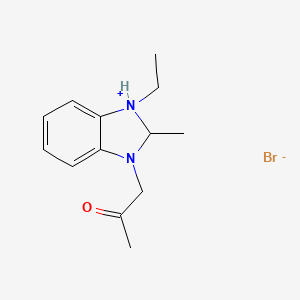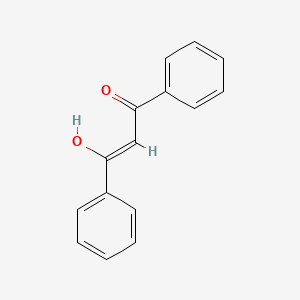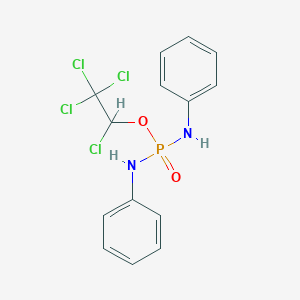![molecular formula C12H19NO B14512781 1-[Ethyl(3-methylphenyl)amino]propan-2-ol CAS No. 62570-22-3](/img/structure/B14512781.png)
1-[Ethyl(3-methylphenyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Ethyl(3-methylphenyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, with an ethyl(3-methylphenyl)amino substituent on the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with ethyl bromide to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
Wissenschaftliche Forschungsanwendungen
1-[Ethyl(3-methylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[Ethyl(3-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[Ethyl(3-methylphenyl)amino]ethanol: Similar structure but with an ethanol backbone.
1-[Ethyl(3-methylphenyl)amino]butan-2-ol: Similar structure but with a butanol backbone.
1-[Ethyl(3-methylphenyl)amino]propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of both an alcohol and an amine functional group
Eigenschaften
CAS-Nummer |
62570-22-3 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
1-(N-ethyl-3-methylanilino)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(9-11(3)14)12-7-5-6-10(2)8-12/h5-8,11,14H,4,9H2,1-3H3 |
InChI-Schlüssel |
ULNQZWALTWFUIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)O)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
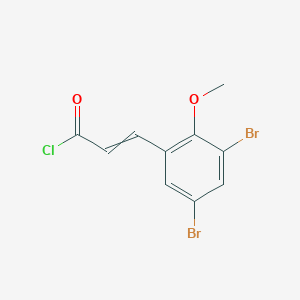

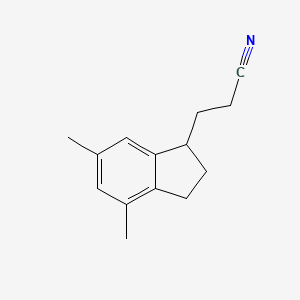
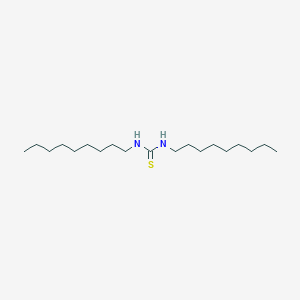
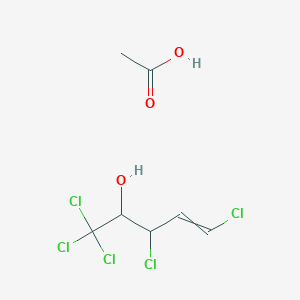
![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)
